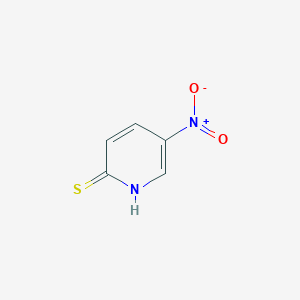

2-Mercapto-5-nitropyridine

Description

2-Mercapto-5-nitropyridine (MNP; CAS 2127-09-5) is a nitropyridine derivative with a thiol (-SH) group at the 2-position and a nitro (-NO₂) group at the 5-position. Its molecular formula is C₅H₃N₂O₂S, and it exhibits strong chromophoric properties with a λmax at 389 nm under physiological conditions, making it valuable for spectrophotometric assays involving thiol quantification . MNP is widely utilized in organic synthesis, particularly in glycoconjugate preparation, where it reacts with glycosyl donors under reflux conditions . Additionally, it serves as a titrating agent for free thiol groups in proteins, leveraging its high molar extinction coefficient (ε386 = 14,860 M⁻¹ cm⁻¹ at pH 5.0) .

Properties

IUPAC Name |

5-nitro-1H-pyridine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O2S/c8-7(9)4-1-2-5(10)6-3-4/h1-3H,(H,6,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHQUBONFIYNJDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=S)NC=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10377073 | |

| Record name | 2-Mercapto-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2127-09-5 | |

| Record name | 2127-09-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=529743 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2127-09-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84616 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Mercapto-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-nitropyridine-2-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Mercapto-5-nitropyridine can be synthesized through a multi-step process. One common method involves the reaction of 2-chloro-5-nitropyridine with thiourea in absolute ethanol. The mixture is refluxed for 12 hours, resulting in a yellow precipitate. After cooling, the precipitate is filtered, dried, and suspended in water. A solution of sodium hydroxide is added dropwise, followed by acidification with dilute hydrochloric acid. The final product is obtained after filtration and drying .

Industrial Production Methods

Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The compound is often produced in bulk for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-Mercapto-5-nitropyridine undergoes various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form disulfides.

Reduction: The nitro group can be reduced to an amino group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the mercapto group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or iodine can be used under mild conditions.

Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride in acidic medium.

Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Formation of disulfides.

Reduction: Formation of 2-amino-5-mercaptopyridine.

Substitution: Formation of various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

2-Mercapto-5-nitropyridine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its antimicrobial and anticancer properties.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Mercapto-5-nitropyridine involves its interaction with molecular targets through its functional groups. The mercapto group can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

2-Chloro-5-nitropyridine (CAS 4548-45-2)

- Structure : Replaces the thiol (-SH) group of MNP with chlorine (Cl) at the 2-position.

- Reactivity : The chlorine substituent acts as a leaving group, enabling nucleophilic aromatic substitution reactions. This compound forms hydrogen-bonded chains via N–H···Cl and N–H···N interactions .

- Applications : Used in synthesizing heterocyclic drugs and cytokine inhibitors .

- Safety : Classified as hazardous due to its reactive nitro and chloro groups .

2-(Ethylthio)-5-nitropyridine (CAS 107756-05-8)

- Structure : Features an ethylthio (-S-CH₂CH₃) group instead of the thiol in MNP.

- Applications : Explored in materials science and organic chemistry research .

- Safety : Requires precautions typical of nitro compounds, including risks of explosive decomposition .

2-Mercaptopyridine (CAS 2637-34-5)

- Structure : Lacks the nitro group of MNP, retaining only the thiol at the 2-position.

- Reactivity : The absence of the electron-withdrawing nitro group reduces acidity of the thiol, impacting its nucleophilicity.

- Applications : Used in metal coordination chemistry and as a precursor for pharmaceuticals .

5-Mercaptopyridine-2-carboxylic Acid (CAS 24242-22-6)

- Structure : Adds a carboxylic acid (-COOH) group at the 2-position, with a thiol at the 5-position.

- Reactivity : The carboxylic acid enables coordination with metals or participation in condensation reactions.

- Applications: Potential use in designing ligands for catalysis or medicinal chemistry .

Physicochemical Properties

Biological Activity

2-Mercapto-5-nitropyridine (2-M5NP) is a compound of significant interest due to its diverse biological activities and potential applications in medicinal chemistry, particularly as an enzyme inhibitor and in antimicrobial research. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula CHNOS. The compound features a mercapto (-SH) group and a nitro (-NO) group attached to a pyridine ring. The presence of these functional groups is critical for its biological activity, as they facilitate interactions with various biological macromolecules.

The biological activity of 2-M5NP is primarily attributed to its ability to form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity. The nitro group can undergo reduction to yield reactive intermediates that interact with cellular components, leading to various biological effects such as:

- Enzyme inhibition : The mercapto group may inhibit enzymes by covalently modifying active sites.

- Antimicrobial activity : Interaction with microbial enzymes can disrupt metabolic processes.

Enzyme Inhibition

Research has demonstrated that 2-M5NP acts as a substrate for β-glucosidase enzymes. It was shown to exhibit transglucosidase activity when tested with β-thioglucosides derived from 2-mercaptopyridine and this compound. These compounds were effective substrates for the enzyme, indicating their potential as enzyme inhibitors in biochemical applications .

Antimicrobial Properties

The compound has been explored for its antimicrobial properties. In studies involving various bacterial strains, 2-M5NP exhibited notable antibacterial activity, particularly against Gram-positive bacteria. This suggests its potential application in developing new antimicrobial agents .

Case Study 1: Antimicrobial Activity Assessment

In a study assessing the antimicrobial efficacy of several nitro compounds, including 2-M5NP, it was found that the compound displayed significant inhibitory effects against Staphylococcus epidermidis and other pathogens. The minimum inhibitory concentration (MIC) values were determined, showcasing its potential as an alternative treatment for infections caused by resistant bacteria .

Case Study 2: Enzyme Kinetics

A detailed kinetic study on the interaction of 2-M5NP with β-glucosidase revealed that the compound's reactivity is influenced by the pH of the environment. The enzyme-catalyzed hydrolysis exhibited a solvent kinetic isotope effect, indicating that protonation events are involved in the reaction mechanism. This provides insights into how modifications of the compound could enhance its inhibitory potency .

Comparative Analysis of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.